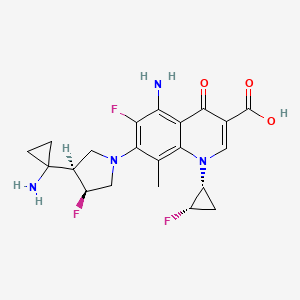

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid

Description

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid, also known as DQ-113, is a chemical compound with the molecular formula C21H23F3N4O3 and a molecular weight of 436.4275 g/mol . It is a quinolinecarboxylic acid derivative with notable antibacterial properties .

Properties

Molecular Formula |

C21H23F3N4O3 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

5-amino-7-[(3R,4S)-3-(1-aminocyclopropyl)-4-fluoropyrrolidin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H23F3N4O3/c1-8-17-14(19(29)9(20(30)31)5-28(17)13-4-11(13)22)16(25)15(24)18(8)27-6-10(12(23)7-27)21(26)2-3-21/h5,10-13H,2-4,6-7,25-26H2,1H3,(H,30,31)/t10-,11-,12+,13+/m0/s1 |

InChI Key |

QEYBPFUVEMVIQD-WUHRBBMRSA-N |

Isomeric SMILES |

CC1=C2C(=C(C(=C1N3C[C@@H]([C@@H](C3)F)C4(CC4)N)F)N)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |

Canonical SMILES |

CC1=C2C(=C(C(=C1N3CC(C(C3)F)C4(CC4)N)F)N)C(=O)C(=CN2C5CC5F)C(=O)O |

Synonyms |

D61-1113 DQ 113 DQ-113 DQ113 |

Origin of Product |

United States |

Chemical Reactions Analysis

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine and amino groups, to form various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of quinoline derivatives and their chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, thereby blocking their activity .

Comparison with Similar Compounds

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid is unique compared to other quinolinecarboxylic acid derivatives due to its specific structural features and antibacterial activity. Similar compounds include:

Ciprofloxacin: Another quinoline derivative with broad-spectrum antibacterial activity.

Levofloxacin: A fluoroquinolone with similar mechanisms of action but different pharmacokinetic properties.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

This compound stands out due to its specific activity against methicillin-resistant Staphylococcus aureus and other resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.